molecular formula C10H16O4 B2466335 (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid CAS No. 2155840-86-9

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid

Cat. No.: B2466335
CAS No.: 2155840-86-9
M. Wt: 200.234
InChI Key: PWBFLHITHZBGRY-XCBNKYQSSA-N
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Description

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of two carboxylic acid groups and a cyclopropane ring, which imparts rigidity and distinct reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with alkenes in the presence of a transition metal catalyst, such as rhodium or copper complexes. This reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening or functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or diacids, while reduction can produce diols or aldehydes.

Scientific Research Applications

(1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s rigidity and the presence of functional groups allow it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S)-2-Ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid lies in its cyclopropane ring, which imparts distinct reactivity and rigidity compared to larger ring systems. This makes it a valuable compound for studying ring strain effects and for applications requiring specific spatial configurations.

Properties

IUPAC Name

(1S,2S)-2-ethoxycarbonyl-2-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-4-14-9(13)10(6(2)3)5-7(10)8(11)12/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBFLHITHZBGRY-XCBNKYQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]1C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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